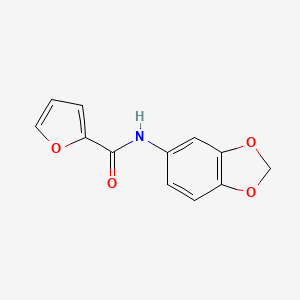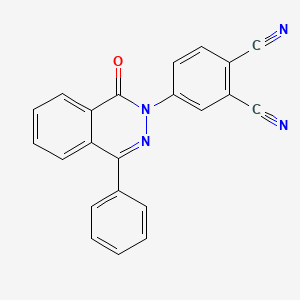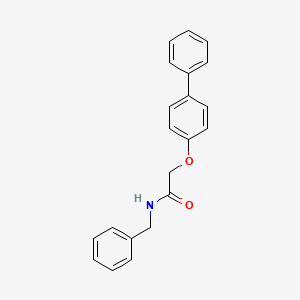![molecular formula C17H15BrN4O B5504150 5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)
5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds similar to “5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide” typically involves condensation reactions. For instance, the synthesis of related nicotinohydrazide compounds involves reflux condensation of nicotinohydrazide with various aldehydes to produce Schiff bases in good yield, monitored by techniques such as FT-IR and UV-visible spectroscopy, alongside DFT calculations to predict the favored isomer product (Hussam et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to the one is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT computational analysis. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, X-ray analysis revealed the non-planar structure of a related compound due to the twisting of the benzene ring plane, indicative of complex structural dynamics (Liu et al., 2006).
Chemical Reactions and Properties
Nicotinohydrazide derivatives undergo various chemical reactions, including condensation to form Schiff bases, which have been studied for their antimicrobial properties. The configuration of molecules in these compounds, such as the E configuration around the azomethine groups, plays a crucial role in their chemical behavior and interactions (Zhu, 2020).
Physical Properties Analysis
The physical properties, including thermal stability and melting points, can be assessed through thermal analysis. Compounds similar to “this compound” have shown good thermal stability up to certain temperatures, which is critical for their potential applications in various fields (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential biological activity, are often explored through computational studies and biological assays. Schiff bases derived from nicotinohydrazide and various aldehydes have been investigated for their antibacterial and antifungal activities, showcasing the potential of these compounds as antimicrobial agents (Kadhim & Mekky, 2021).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds have been a significant area of research. For instance, the synthesis, identification, thermal analysis, and antibacterial studies of a Schiff base, similar in structure and reactive groups to the compound of interest, have been extensively documented. These studies involve the condensation reactions and characterization using techniques such as FT-IR, UV-visible spectroscopy, and DFT computational calculations (Yahya Hussam et al., 2016). Such research provides foundational knowledge for understanding the chemical properties and potential applications of the compound .
Antibacterial Applications
Antimicrobial and Antiviral Activities
Compounds with structures similar to 5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide have been synthesized and tested for their antimicrobial and antiviral activities. Studies have shown that these compounds exhibit a range of activities against various microbial and viral pathogens, offering insights into their potential therapeutic applications (Ajit Joshi et al., 2010). The exploration of these activities can inform the development of new drugs and treatments.
Crystal Structure Analysis
The detailed analysis of crystal structures through techniques like X-ray crystallography provides valuable information about the molecular interactions and stability of these compounds. For instance, the intermolecular interactions, Hirshfeld surface analysis, and thermal stability of related compounds have been studied to understand their structural characteristics and potential applications in material science and pharmaceuticals (A. Barakat et al., 2017).
properties
IUPAC Name |
5-bromo-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-11-15(14-5-3-4-6-16(14)22(11)2)10-20-21-17(23)12-7-13(18)9-19-8-12/h3-10H,1-2H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQPDFXQVMSCTE-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)

![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)
![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)
![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)
